molecular formula C9H7BrN2O2 B2864100 5-bromo-7-methyl-1H-indazole-3-carboxylic acid CAS No. 1360962-29-3

5-bromo-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B2864100
CAS No.: 1360962-29-3
M. Wt: 255.071
InChI Key: ZDVRSACZEUSLSI-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 7-methyl-1H-indazole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

    Oxidation: 5-bromo-7-methyl-1H-indazole-3-carboxaldehyde or 5-bromo-7-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 5-bromo-7-methyl-1H-indazole-3-methanol or 5-bromo-7-methyl-1H-indazole-3-aldehyde.

    Substitution: Various 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of inhibitors for enzymes and receptors involved in critical biological pathways.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of drugs targeting cancer, inflammation, and infectious diseases. Its ability to inhibit specific protein kinases makes it a valuable candidate for therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    5-Bromo-1H-indazole-3-carboxylic acid: Lacks the methyl group at the 7th position.

    7-Methyl-1H-indazole-3-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-7-methyl-1H-indazole: Lacks the carboxylic acid group at the 3rd position.

Uniqueness: The presence of both the bromine atom and the methyl group in 5-bromo-7-methyl-1H-indazole-3-carboxylic acid provides unique steric and electronic properties, making it a versatile intermediate for the synthesis of diverse derivatives. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-7-methyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRSACZEUSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360962-29-3
Record name 5-bromo-7-methyl-1H-indazole-3-carboxylic acid
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